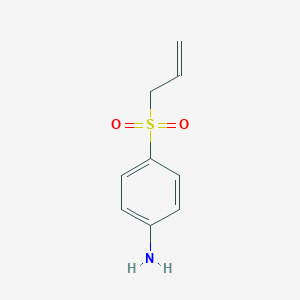
4-(Allylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylsulfonyl)aniline is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
4-(Allylsulfonyl)aniline serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as anti-inflammatory agents, particularly those targeting the COX-2 enzyme, which is implicated in pain and inflammation pathways . The structural modifications of this compound can lead to new therapeutic agents with improved efficacy and selectivity.
1.2. Antimicrobial Properties
Research has indicated that sulfonamide derivatives, including those derived from this compound, exhibit significant antimicrobial activity. These compounds are being investigated for their potential use in treating bacterial infections, showcasing the versatility of sulfonamide chemistry in drug development .
Organic Synthesis
2.1. Reactions and Mechanisms
This compound can participate in various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its sulfonyl group enhances the reactivity of the aniline moiety, making it a useful building block for synthesizing complex organic molecules .
2.2. Case Studies in Structure-Activity Relationships (SAR)
The compound has been included in structure-activity relationship studies to understand how modifications affect biological activity. For instance, variations in the sulfonyl group or the aniline structure can lead to significant changes in pharmacological properties, aiding in the design of more effective drugs .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Propriétés
Numéro CAS |
53870-35-2 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-prop-2-enylsulfonylaniline |
InChI |
InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 |
Clé InChI |
RGIPTJCUMKROIK-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)N |
SMILES canonique |
C=CCS(=O)(=O)C1=CC=C(C=C1)N |
Key on ui other cas no. |
53870-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















